Bisoprolol Acid Impurity is a major metabolite and impurity of Bisoprolol.
4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID
CAS No.: 72570-70-8
Cat. No.: VC21347643
Molecular Formula: C13H19NO4
Molecular Weight: 253.29 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 72570-70-8 |
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Molecular Formula | C13H19NO4 |
Molecular Weight | 253.29 g/mol |
IUPAC Name | 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid |
Standard InChI | InChI=1S/C13H19NO4/c1-9(2)14-7-11(15)8-18-12-5-3-10(4-6-12)13(16)17/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17) |
Standard InChI Key | WONQRVASZHJNFS-UHFFFAOYSA-N |
SMILES | CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O |
Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O |
Appearance | White Solid |
Melting Point | 253-255˚C |
Chemical Structure and Properties
Molecular Structure
4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID features a para-substituted benzoic acid with a hydroxy-isopropylaminopropoxy side chain. The molecular structure contains several key functional groups that contribute to its chemical and biological properties:
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A carboxylic acid group (-COOH)
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A secondary amine (isopropylamino group)
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A hydroxyl group (-OH)
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An ether linkage connecting the benzoic acid to the aminopropoxy chain
These structural elements are strategically positioned to enable interaction with biological targets, particularly beta-adrenergic receptors, which explains the compound's relationship to cardiovascular medications.
Physical Properties
The physical properties of 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID are summarized in the following table:
Property | Value |
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Molecular Formula | C13H19NO4 |
Molecular Weight | 253.29 g/mol |
CAS Number | 72570-70-8 |
Physical State | Solid at room temperature |
LogP | Similar to related compounds (~2.4) |
The compound's balanced combination of hydrophilic and lipophilic moieties influences its solubility profile, making it suitable for various pharmaceutical applications and chemical reactions.
Chemical Properties
The chemical reactivity of 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID is primarily governed by its functional groups:
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The carboxylic acid group can participate in esterification reactions, as evidenced by the existence of various ester derivatives
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The secondary amine can undergo N-alkylation and form salts with acids
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The hydroxyl group can be oxidized to a ketone or participate in esterification
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The ether linkage provides stability but can be cleaved under harsh conditions
These reactive centers allow for the synthesis of numerous derivatives, including those used in analytical chemistry and pharmaceutical research.
Synthesis and Preparation
Synthetic Routes
The synthesis of 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID typically involves several key steps, although specific methods may vary based on the desired transformation. Common synthetic approaches include:
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Starting with a para-substituted benzoic acid derivative
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Introducing the propoxy group through an etherification reaction
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Functionalization with the hydroxy and isopropylamino groups
These synthetic pathways must be carefully controlled to ensure regioselectivity and stereochemical purity of the final product.
Reaction Conditions
The synthesis generally requires controlled reaction conditions:
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Temperature control to prevent side reactions
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Selection of appropriate solvents based on solubility and reactivity
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Catalysts for specific transformations
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pH control during amino group functionalization
These parameters significantly impact the yield and purity of the final compound, with implications for both research applications and potential industrial production.
Industrial Production Methods
Industrial production of this compound and its derivatives often employs large-scale esterification and substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions
Types of Reactions
4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID can undergo various chemical reactions, including:
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Esterification: The carboxylic acid group can react with alcohols to form esters, as seen in derivatives like the methyl ester (methyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate) and the 2-isopropoxyethyl ester
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Salt formation: The amine group can form salts with acids, producing compounds like the hydrochloride derivatives
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Oxidation: The hydroxyl group can potentially be oxidized to form ketone derivatives
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Substitution: The amino group can participate in substitution reactions with various electrophiles
These reactions are essential for creating derivatives with modified properties for specific applications.
Common Reagents and Conditions
Typical reagents used in reactions with 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID include:
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Alcohols and acid catalysts for esterification
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Hydrogen chloride or other acids for salt formation
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Oxidizing agents for hydroxyl group modification
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Alkylating agents for amine functionalization
The selection of reagents and conditions is critical for achieving the desired transformation while minimizing side reactions that could reduce yield or introduce impurities.
Major Products
Major reaction products of 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID include:
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Methyl ester hydrochloride (CAS: 33947-96-5)
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Molecular formula: C14H22ClNO4
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Molecular weight: 303.78 g/mol
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2-Isopropoxyethyl ester hydrochloride
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Molecular formula: C18H30ClNO5
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Molecular weight: 375.89 g/mol
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Deuterated derivatives used in analytical applications
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E.g., 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7
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Molecular formula: C13H12D7NO4
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Molecular weight: 260.34 g/mol
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These derivatives expand the utility of the parent compound in various research contexts.
Biological Activity and Pharmacological Properties
Relationship to Beta-Blockers
4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID has structural similarities to several beta-blocker medications, particularly Bisoprolol. This structural relationship suggests potential activity at beta-adrenergic receptors, which are important targets for treating cardiovascular conditions.
The compound's structure contains the key pharmacophore elements common to beta-blockers:
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An aromatic ring
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An ether linkage
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A hydroxyl group
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A secondary amine
These structural features are critical for interaction with beta-adrenergic receptors, explaining the compound's relevance to cardiovascular research.
Pharmacokinetics
The pharmacokinetic properties of 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID and related compounds may include:
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Absorption: Likely well-absorbed due to balance of lipophilic and hydrophilic groups
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Distribution: Moderate volume of distribution
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Metabolism: Potential for oxidation, conjugation, and ester hydrolysis
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Excretion: Likely renal clearance for the parent compound and metabolites
The deuterated derivatives of this compound are particularly valuable for metabolic studies, as they enable precise tracking of the compound and its metabolites in biological systems.
Research Applications
Use in Scientific Research
4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID and its derivatives serve important functions in scientific research:
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As intermediates in the synthesis of various organic compounds
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For studying enzyme inhibition and receptor binding
The compound's well-defined structure and reactivity make it valuable for diverse research applications across chemistry and biology.
Applications in Medicine
The compound has relevance to medical research:
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Exploration of therapeutic potential in cardiovascular diseases due to structural similarity to beta-blockers
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Investigation of structure-activity relationships for receptor binding
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Development of novel pharmaceutical agents
These applications highlight the compound's significance in drug discovery and development processes.
Use as Intermediates in Synthesis
4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID serves as a valuable intermediate in the production of:
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Pharmaceuticals targeting cardiovascular conditions
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Fine chemicals for research applications
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Specialized reagents for biological assays
Its utility as a synthetic intermediate stems from its multiple functional groups that can be selectively modified to create diverse derivatives.
Related Compounds and Derivatives
Comparison with Similar Compounds
Several compounds share structural features with 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID:
These structural relationships illustrate the compound's place within a broader family of molecules with pharmaceutical relevance.
Ester Derivatives
Several ester derivatives have been documented:
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Methyl ester hydrochloride (methyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate hydrochloride)
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CAS: 33947-96-5
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Molecular formula: C14H22ClNO4
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Molecular weight: 303.78 g/mol
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2-Isopropoxyethyl ester hydrochloride
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Molecular formula: C18H30ClNO5
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Molecular weight: 375.89 g/mol
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These ester derivatives may offer modified properties including solubility, stability, or biological activity compared to the parent compound.
Deuterated Forms
Deuterated derivatives have special applications in analytical chemistry and metabolism studies:
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4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7
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Molecular formula: C13H12D7NO4
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Molecular weight: 260.34 g/mol
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IUPAC Name: 4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]benzoic acid
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The deuterium labeling enables precise tracking of the compound in metabolic studies and provides valuable internal standards for quantitative analysis methods.
Analytical Methods
Detection Methods
Several analytical techniques are suitable for detecting and quantifying 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID:
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High-Performance Liquid Chromatography (HPLC)
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization
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Capillary Electrophoresis
The deuterated derivatives are particularly valuable in mass spectrometry applications, serving as internal standards for quantitative analysis.
Characterization Techniques
Characterization of 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID typically involves:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy for functional group identification
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Mass spectrometry for molecular weight determination and fragmentation pattern analysis
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X-ray crystallography for confirmation of solid-state structure
These techniques provide complementary information that together enables comprehensive characterization of the compound and its derivatives.
Quality Control
Quality control procedures for 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID and its derivatives may include:
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Purity assessment using chromatographic techniques
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Melting point determination
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Spectroscopic analysis to confirm structure
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Elemental analysis to verify chemical composition
Rigorous quality control is essential, particularly when the compound is used in pharmaceutical research or as an analytical standard.
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